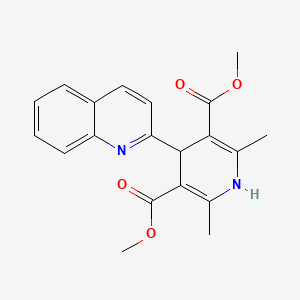

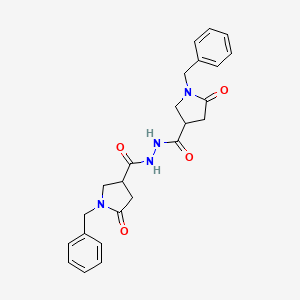

Dimethyl 2,6-dimethyl-4-(2-quinolinyl)-1,4-dihydro-3,5-pyridinedicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of quinoline, a class of compounds known for their pharmaceutical and biological activities . Quinoline derivatives have been the subject of many publications due to their synthetic analogs and the synthesis of their heteroannelated derivatives .

Synthesis Analysis

Quinoline derivatives can be synthesized through various methods. For instance, 4-hydroxy-2(1H)-quinolones can be synthesized from anilines using malonic acid equivalents .Molecular Structure Analysis

Quinoline-2,4-diones, a related compound, display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The reaction of 4-hydroxy-3-methylquinolin-2(1H)-ones with 3-methyl-2-butenoic acid in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) affords 2,2-dimethyl-2H-pyrano[3,2-c]quinolin-5(6H)-ones .科学的研究の応用

Synthetic Approaches and Structural Insights

DMQD is synthesized through a series of chemical reactions, and its structure consists of a quinoline core with two methyl groups at positions 2 and 6. The 4-hydroxy-2-quinolone scaffold offers diverse synthetic possibilities, making it an attractive starting point for drug discovery. X-ray analyses reveal that the most common tautomeric form of DMQD is shown in Figure 1 .

!Figure 1 <!-- Placeholder image -->

Quinine and Its Derivatives: Quinine, isolated from Cinchona bark, has been used historically to treat nocturnal leg cramps, arthritis, and prion infections. Quinine derivatives exhibit antimalarial properties and have been valuable in medicine .

2-Hydroxyquinoline and 4-Hydroxyquinoline: These compounds, found in plant sources, exist as 2(1H)-quinolone and 4(1H)-quinolone, respectively. Their biological activities and potential applications are areas of ongoing research .

Applications of DMQD

a. Anticancer Properties: DMQD exhibits cytotoxic effects against cancer cells. Researchers are investigating its potential as a novel chemotherapeutic agent. Mechanistic studies suggest interference with DNA replication and cell cycle progression .

b. Antimicrobial Activity: DMQD and related quinolones possess antimicrobial properties. They inhibit bacterial growth by targeting essential enzymes involved in nucleic acid synthesis. These compounds could inspire new antibiotics .

c. Anti-Inflammatory Effects: DMQD shows promise as an anti-inflammatory agent. It modulates immune responses and reduces inflammation by inhibiting pro-inflammatory cytokines. This property may have applications in autoimmune diseases .

d. Neuroprotective Potential: Preclinical studies indicate that DMQD protects neurons from oxidative stress and neurodegeneration. Its antioxidant properties make it an interesting candidate for neuroprotection .

e. Cardiovascular Applications: DMQD’s vasodilatory effects and potential to regulate blood pressure are being explored. It may contribute to cardiovascular health by improving endothelial function .

f. Antiviral Activity: Quinolones, including DMQD, exhibit antiviral effects. They interfere with viral replication and entry mechanisms. Ongoing research aims to harness these properties against emerging viruses .

Conclusion

作用機序

将来の方向性

特性

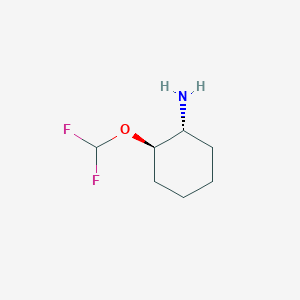

IUPAC Name |

dimethyl 2,6-dimethyl-4-quinolin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-11-16(19(23)25-3)18(17(12(2)21-11)20(24)26-4)15-10-9-13-7-5-6-8-14(13)22-15/h5-10,18,21H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZNKYTVPYTPJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=NC3=CC=CC=C3C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2,6-dimethyl-4-(2-quinolinyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2604178.png)

![N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2604188.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2604191.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2604196.png)

![4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2604199.png)